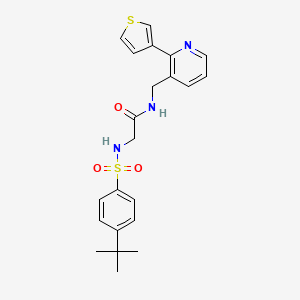

2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

描述

This compound is a sulfonamide-linked acetamide derivative featuring a tert-butyl-substituted phenyl group and a pyridine-thiophene hybrid moiety.

属性

IUPAC Name |

2-[(4-tert-butylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-22(2,3)18-6-8-19(9-7-18)30(27,28)25-14-20(26)24-13-16-5-4-11-23-21(16)17-10-12-29-15-17/h4-12,15,25H,13-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOAGODLYDSWMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS No. 1797637-76-3) is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical behavior and biological interactions. The molecular formula is with a molecular weight of 442.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O3S2 |

| Molecular Weight | 442.6 g/mol |

| CAS Number | 1797637-76-3 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the sulfonation of 4-tert-butylphenylamine, followed by coupling with a thiophene derivative. The synthetic route can be optimized for yield and purity using various reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor and potential anticancer agent .

Anticancer Activity

Studies have shown that compounds similar to this sulfonamide derivative can induce apoptosis in cancer cells. For instance, derivatives with similar structural motifs have been evaluated against various tumor cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism often involves the activation of caspase pathways leading to programmed cell death .

Enzyme Inhibition

The compound is also under investigation for its role as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfonamide group is critical for binding interactions with target enzymes, potentially modulating their activity .

Case Studies

- Anticancer Studies : A study highlighted the anticancer effects of compounds with similar structures, demonstrating significant cytotoxicity against A549 cells through MTT assays and flow cytometry analysis .

- Inflammation Modulation : Another investigation focused on the inhibition of inflammatory cytokines by sulfonamide derivatives, suggesting that modifications to the thiophene or pyridine rings can enhance biological activity .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological efficacy of sulfonamide compounds. For instance:

科学研究应用

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that sulfonamide derivatives are often investigated for their anticancer properties. Studies have shown that compounds similar to 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can induce apoptosis in cancer cells through various mechanisms, including inhibition of tubulin polymerization and modulation of apoptotic pathways .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

化学反应分析

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions. Key findings include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to yield 4-(tert-butyl)benzenesulfonic acid and the corresponding amine .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 25°C | N-Methylsulfonamide | 78% | |

| Hydrolysis | 6M HCl, reflux | 4-(tert-butyl)benzenesulfonic acid + amine | 92% |

Acetamide Functionalization

The acetamide group (-NHCOCH₂-) undergoes amide bond cleavage and Schiff base formation :

-

Acid-Catalyzed Cleavage : Treatment with H₂SO₄/EtOH generates acetic acid and the free amine .

-

Schiff Base Synthesis : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Cleavage | H₂SO₄, EtOH, 80°C | Acetic acid + amine | 85% | |

| Schiff Base | Benzaldehyde, EtOH, Δ | Imine derivative | 67% |

Thiophene Reactivity

The thiophene-3-yl group participates in electrophilic substitution :

-

Halogenation : Reacts with bromine (Br₂) in CHCl₃ to form 2-(5-bromothiophen-3-yl) derivatives .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the α-position.

Pyridine Reactivity

The pyridin-3-ylmethyl group facilitates coordination chemistry and N-alkylation :

-

Metal Complexation : Forms complexes with transition metals (e.g., Zn²⁺) in aqueous methanol .

-

Quaternization : Reacts with methyl iodide to yield N-methylpyridinium salts .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C | 5-Bromo-thiophene derivative | 63% | |

| Zn²⁺ Complex | ZnCl₂, MeOH/H₂O | Zn-pyridine complex | 89% |

Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Cross-Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

-

Buchwald Amination : Couples with primary amines (e.g., aniline) using Pd₂(dba)₃/Xantphos to yield N-arylacetamides .

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 75% | |

| Buchwald | Pd₂(dba)₃, Xantphos, toluene | N-Anilinylacetamide | 81% |

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 240°C, releasing SO₂ and CO₂.

-

Photolysis : UV irradiation (254 nm) in acetonitrile leads to C-S bond cleavage, forming thiophene-3-carboxaldehyde .

Key Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

The following compounds share core structural elements (e.g., sulfonamide/acetamide linkers, tert-butyl groups, or heterocyclic systems) but differ in substituents, leading to varied physicochemical and pharmacological properties.

2-(4-(tert-butyl)phenylsulfonamido)-N-(2-(thiophen-3-yl)benzyl)acetamide

- Structural Differences : Replaces the pyridin-3-ylmethyl group with a benzyl moiety.

- Thiophene orientation (3-yl vs. 2-yl) could affect electronic interactions with aromatic residues in binding pockets.

- Source : PubChem entry (structural analog) .

2-{[4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-tert-butylphenyl)acetamide

- Structural Differences : Incorporates a triazole-thioether linker instead of sulfonamide and adds an allyl group.

- Implications :

- The triazole ring introduces additional hydrogen-bonding capacity and metabolic stability.

- Allyl substituents may confer reactivity or susceptibility to oxidative metabolism.

- Source : ACD/Index compound .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

- Structural Differences : Features an indole core, 4-chlorobenzoyl group, and dual substitution on the acetamide nitrogen.

- Increased steric bulk may reduce bioavailability but enhance target specificity.

- Source : Reaction optimization study .

Comparative Data Table

Research Findings and Limitations

- Structural Insights : The tert-butyl group consistently enhances lipophilicity across analogs, but heterocyclic variations (pyridine vs. benzyl, triazole vs. sulfonamide) dictate electronic and steric profiles.

- Gaps in Data: No experimental data (e.g., IC₅₀, solubility, or pharmacokinetics) are available in the provided evidence, limiting empirical comparisons. Further studies are needed to validate hypothesized properties.

常见问题

Q. What are the critical steps and optimization strategies for synthesizing 2-(4-(tert-butyl)phenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : Synthesis involves sequential sulfonamide coupling and thiophene-pyridine methyl group introduction. Key steps include:

- Sulfonamide Formation : React 4-(tert-butyl)benzenesulfonyl chloride with an acetamide precursor under basic conditions (e.g., triethylamine in DMF) at 0–5°C to avoid side reactions .

- Pyridine-Thiophene Coupling : Use Suzuki-Miyaura cross-coupling for thiophene-pyridine assembly, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., toluene/ethanol, 80°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm tert-butyl protons (δ 1.3 ppm, singlet), sulfonamide NH (δ 8.1 ppm), and thiophene protons (δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (e.g., C₂₃H₂₈N₃O₂S₂: calc. 466.1521, observed 466.1518) .

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Prioritize target-agnostic screens:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .

- Cytotoxicity : MTT assay on HEK-293 and cancer cell lines (e.g., MCF-7) at 1–100 µM, with IC₅₀ calculation .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Address discrepancies through:

- Batch Consistency : Re-test multiple synthetic batches to rule out purity issues (e.g., trace solvents affecting assays) .

- Assay Optimization : Standardize cell passage numbers, serum concentrations, and incubation times. Use internal controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) with sonication to prevent aggregation .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

- Methodological Answer : Improve pharmacokinetics via structural tuning:

- Prodrug Design : Introduce ester groups at the acetamide moiety to increase bioavailability, with hydrolysis in vivo .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models to prolong half-life .

- LogP Optimization : Reduce hydrophobicity (target LogP 2–3) by substituting tert-butyl with trifluoromethyl, balancing membrane permeability and solubility .

Q. How can computational modeling guide the optimization of target binding affinity?

- Methodological Answer : Use in silico approaches to refine interactions:

- Molecular Docking : Simulate binding to hypothesized targets (e.g., PARP-1) using AutoDock Vina. Prioritize poses with sulfonamide H-bonding to Arg129 and thiophene π-stacking with Tyr246 .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-GBSA) .

- QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. isopropyl) on IC₅₀ using Random Forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。